molecular formula C14H15ClN4O B2544993 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride CAS No. 1226259-07-9

2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride

Cat. No.: B2544993
CAS No.: 1226259-07-9
M. Wt: 290.75
InChI Key: HFMNVGHATJWYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenyl group, a piperazine ring, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amide under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Phenyl Group Addition: The phenyl group is usually introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile: Similar structure but with a piperidine ring instead of piperazine.

    2-Phenyl-5-(morpholin-1-yl)-1,3-oxazole-4-carbonitrile: Contains a morpholine ring instead of piperazine.

    2-Phenyl-5-(piperazin-1-yl)-1,3-thiazole-4-carbonitrile: Features a thiazole ring instead of oxazole.

Uniqueness

2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O.ClH/c15-10-12-14(18-8-6-16-7-9-18)19-13(17-12)11-4-2-1-3-5-11;/h1-5,16H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNVGHATJWYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(N=C(O2)C3=CC=CC=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.